5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide is a heterocyclic compound with a fused triazole and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a hydrobromic acid catalyst . The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Used as a pharmaceutical intermediate.
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: Another triazolopyrazine derivative with potential medicinal applications.
Uniqueness
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2613383-77-8 |
---|---|
Molecular Formula |
C5H10BrN5 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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